molecular formula C23H30N2O4 B1200303 Cylindrocarpidine

Cylindrocarpidine

Cat. No. B1200303
M. Wt: 398.5 g/mol
InChI Key: KUIPLVUMWWQJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cylindrocarpidine is a natural product found in Aspidosperma cylindrocarpon with data available.

Scientific Research Applications

Alkaloid Studies and Isolation

Cylindrocarpidine, a notable Aspidosperma alkaloid, has been the subject of research primarily in the field of alkaloid studies. Its isolation and structural elucidation, along with other alkaloids like cylindrocarpine and pyrifolidine, have been reported, highlighting its significance as an analog of aspidospermine. This research brings attention to its biogenetic implications (Djerassi et al., 1961).

Synthesis and Chemical Structure

The catalytic enantioselective and divergent total syntheses of Aspidosperma alkaloids, including cylindrocarpidine, represent significant advancements in organic chemistry. This process involves a concise route featuring metal-catalyzed reactions, marking the first total synthesis of 10-oxocylindrocarpidine and the first asymmetric total synthesis of cylindrocarpidine (Shen et al., 2014).

Medicinal Chemistry and Pharmacology

Cylindrocarpidine has been identified as part of new alkaloids isolated from Aspidosperma cylindrocarpon, contributing to medicinal chemistry. These alkaloids differ in N-acyl substituents, presenting potential for pharmacological exploration (Milborrow & Djerassi, 1969).

properties

Product Name

Cylindrocarpidine

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-(8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl)acetate

InChI

InChI=1S/C23H30N2O4/c1-15(26)25-18-8-10-22(14-19(27)29-3)9-5-12-24-13-11-23(18,21(22)24)16-6-4-7-17(28-2)20(16)25/h4,6-7,18,21H,5,8-14H2,1-3H3

InChI Key

KUIPLVUMWWQJEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=C1C(=CC=C5)OC)CC(=O)OC

synonyms

cylindrocarpidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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